An In-Depth Technical Guide to α-Methyl-m-methoxy-DL-phenylalanine: Structure, Synthesis, and Biological Context
An In-Depth Technical Guide to α-Methyl-m-methoxy-DL-phenylalanine: Structure, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that a comprehensive understanding of a novel compound's fundamental characteristics is paramount to unlocking its full potential in research and development. This guide provides a detailed technical overview of α-Methyl-m-methoxy-DL-phenylalanine, a structurally unique amino acid analog. By deviating from a rigid template, this document aims to present a logical and intuitive exploration of the molecule, beginning with its foundational chemical identity and progressing through its synthesis, analytical characterization, and pertinent biological context. The methodologies described herein are grounded in established chemical principles, ensuring a self-validating and reliable framework for researchers.
Molecular Structure and Physicochemical Properties
α-Methyl-m-methoxy-DL-phenylalanine is a non-proteinogenic amino acid characterized by three key structural modifications to the parent phenylalanine molecule: an α-methyl group, a methoxy group at the meta-position (position 3) of the phenyl ring, and its existence as a racemic mixture of D and L enantiomers.
The presence of the α-methyl group introduces a chiral center at the α-carbon, in addition to the inherent chirality of the amino acid. This methylation significantly impacts the molecule's conformational flexibility and its interaction with biological targets. The methoxy group at the meta-position alters the electronic properties of the aromatic ring, influencing its reactivity and potential for intermolecular interactions.
Chemical Identification
To date, a specific CAS number for α-Methyl-m-methoxy-DL-phenylalanine has not been prominently indexed in major chemical databases. However, the structure can be definitively described through its constituent parts and systematic nomenclature. The parent compound, 3-Methoxy-DL-phenylalanine, is identified by CAS Number 7635-28-1 .
| Identifier | Value | Source |
| IUPAC Name | 2-Amino-2-methyl-3-(3-methoxyphenyl)propanoic acid | - |
| Molecular Formula | C₁₁H₁₅NO₃ | - |
| Molecular Weight | 209.24 g/mol | - |
| SMILES | CC(C(O)=O)(N)Cc1cccc(OC)c1 | - |
| InChI | InChI=1S/C11H15NO3/c1-11(12,10(14)15)7-8-4-3-5-9(6-8)15-2/h3-6H,7,12H2,1-2H3,(H,14,15) | - |
Predicted Physicochemical Properties
| Property | Predicted Value |
| LogP | ~1.5 |
| pKa (Acidic) | ~2.5 |
| pKa (Basic) | ~9.5 |
| Aqueous Solubility | Moderately Soluble |
Synthesis of α-Methyl-m-methoxy-DL-phenylalanine
Proposed Synthetic Pathway
The synthesis can be approached via the α-methylation of a suitable N-protected 3-methoxyphenylalanine precursor. A common and effective method involves the formation of an oxazolidinone intermediate, followed by methylation and subsequent deprotection.
Caption: Proposed synthetic workflow for α-Methyl-m-methoxy-DL-phenylalanine.
Detailed Experimental Protocol
Materials:
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3-Methoxy-DL-phenylalanine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Sodium hydroxide (NaOH)
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Dioxane
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Water
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Paraformaldehyde
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p-Toluenesulfonic acid (TsOH)
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Toluene
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Diisopropylamine
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n-Butyllithium (n-BuLi)
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Tetrahydrofuran (THF), anhydrous
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Methyl iodide (CH₃I)
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Hydrochloric acid (HCl), 6N
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Step 1: N-Boc Protection of 3-Methoxy-DL-phenylalanine
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Dissolve 3-Methoxy-DL-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.
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Cool the solution to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Concentrate the mixture under reduced pressure to remove the dioxane.
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Wash the aqueous residue with ethyl acetate.
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Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield N-Boc-3-Methoxy-DL-phenylalanine.
Step 2: Oxazolidinone Formation
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To a solution of N-Boc-3-Methoxy-DL-phenylalanine (1 equivalent) in toluene, add paraformaldehyde (2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
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Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.
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Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
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Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the oxazolidinone intermediate.
Step 3: α-Methylation
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Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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Add a solution of the oxazolidinone intermediate (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.
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Stir the mixture at -78 °C for 1 hour.
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Add methyl iodide (1.2 equivalents) dropwise and continue stirring at -78 °C for 2-3 hours.
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Quench the reaction by adding saturated aqueous ammonium chloride solution.
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Allow the mixture to warm to room temperature and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain the methylated oxazolidinone.
Step 4: Deprotection
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Dissolve the crude methylated oxazolidinone in 6N HCl.
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Reflux the mixture for 4-6 hours.
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Cool the solution to room temperature and wash with dichloromethane to remove any organic impurities.
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Concentrate the aqueous layer under reduced pressure.
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Adjust the pH of the residue to ~7 with a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.
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Collect the precipitate by filtration, wash with cold water and then ethanol, and dry under vacuum to yield α-Methyl-m-methoxy-DL-phenylalanine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
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¹H NMR: Expected signals would include:
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A singlet for the α-methyl protons.
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Signals for the diastereotopic β-protons of the benzyl group.
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A singlet for the methoxy group protons.
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Aromatic proton signals consistent with a 1,3-disubstituted benzene ring.
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Broad signals for the amine and carboxylic acid protons (which may exchange with D₂O).
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¹³C NMR: Expected signals would include:
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A quaternary carbon signal for the α-carbon.
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A signal for the α-methyl carbon.
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A signal for the methoxy carbon.
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Signals for the aromatic carbons.
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A signal for the carbonyl carbon of the carboxylic acid.
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Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
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Expected [M+H]⁺: 210.1125 for C₁₁H₁₆NO₃⁺
Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups present in the molecule.
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Expected Absorptions:
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Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).
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N-H stretches from the amino group (~3300-3400 cm⁻¹).
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C=O stretch from the carboxylic acid (~1700 cm⁻¹).
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C-O stretch from the methoxy group (~1250 cm⁻¹).
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Aromatic C-H and C=C stretches.
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Biological and Pharmacological Context
While specific pharmacological data for α-Methyl-m-methoxy-DL-phenylalanine is limited, its structural similarity to other α-methylated amino acids allows for informed hypotheses regarding its potential biological activities.
